molecular formula C13H11NO4 B14487917 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid CAS No. 64462-97-1

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid

Cat. No.: B14487917
CAS No.: 64462-97-1
M. Wt: 245.23 g/mol
InChI Key: BRQVVKVBVJAJTG-UHFFFAOYSA-N
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Description

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid is a complex organic compound with a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of a quinoline moiety fused with a butenoic acid structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with a suitable butenoic acid derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)but-2-enoic acid apart is its unique combination of the quinoline and butenoic acid moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

64462-97-1

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

4-oxo-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)but-2-enoic acid

InChI

InChI=1S/C13H11NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3-4,6-7H,2,5H2,(H,14,16)(H,17,18)

InChI Key

BRQVVKVBVJAJTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)C=CC(=O)O

Origin of Product

United States

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